2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole
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Overview
Description
2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole is an organic compound with the molecular formula C16H16N2S. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole typically involves the reaction of 2-mercaptobenzimidazole with 2,5-dimethylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated benzimidazole derivatives.
Scientific Research Applications
2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with the function of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,5-dimethylphenyl)methylsulfanyl]-3-ethylquinazolin-4-one
- N-(1H-Benzo[d]imidazol-2-yl)-1-(3-substituted phenyl)methanimines
Comparison
Compared to similar compounds, 2-((2,5-dimethylbenzyl)thio)-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. For instance, the presence of the benzimidazole ring and the sulfanyl group can enhance its binding affinity to certain biological targets, making it more effective in specific applications .
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-7-8-12(2)13(9-11)10-19-16-17-14-5-3-4-6-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFISWKOKSTFCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC3=CC=CC=C3N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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